molecular formula C14H13N3O4S2 B2641298 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide CAS No. 865592-14-9

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide

Cat. No.: B2641298
CAS No.: 865592-14-9
M. Wt: 351.4
InChI Key: JIELJXMISVEJIL-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a furan ring, and it is further functionalized with a dimethylsulfamoyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, which is then functionalized with a furan ring. The dimethylsulfamoyl group is introduced in the final steps of the synthesis. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

    Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their functional groups, leading to variations in their chemical and biological properties.

    Furan derivatives: Compounds with a furan ring and different substituents can exhibit different reactivity and applications.

    Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their antimicrobial properties.

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H12N2O3SC_{12}H_{12}N_2O_3S, and it features a furan ring, a benzothiazole moiety, and a dimethylsulfamoyl group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound primarily involves the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a crucial role in the biosynthesis of prostaglandins. This inhibition leads to reduced inflammation and pain relief.
  • Induction of Apoptosis in Cancer Cells : Research indicates that this compound may induce apoptosis in cancer cells by altering the expression levels of key mitochondrial proteins such as Bcl-2 and Bax. This results in the activation of caspases, which are essential for the apoptotic process.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound effectively reduces cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism involves triggering apoptosis through mitochondrial pathways.
  • Animal Models : In vivo experiments using animal models have shown that treatment with this compound significantly inhibits tumor growth, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented:

  • Reduction of Inflammatory Markers : The compound has been found to decrease levels of pro-inflammatory cytokines in cell culture models, indicating its efficacy in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via mitochondrial pathways
Anti-inflammatoryInhibits COX enzymes and reduces cytokine levels
AntioxidantScavenges reactive oxygen species

Case Study 1: Cancer Cell Line Analysis

A study conducted on several cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.

Case Study 2: In Vivo Tumor Growth Inhibition

In an animal model study, mice with induced tumors were treated with this compound. Results showed a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c1-17(2)23(19,20)9-5-6-10-12(8-9)22-14(15-10)16-13(18)11-4-3-7-21-11/h3-8H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIELJXMISVEJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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